![molecular formula C10H13NO B2796432 N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine CAS No. 91817-69-5](/img/structure/B2796432.png)
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine
Overview
Description
N-[1-(3,4-Dimethylphenyl)ethylidene]hydroxylamine is an oxime derivative characterized by a hydroxylamine group (-NHOH) bonded to an ethylidene chain attached to a 3,4-dimethylphenyl aromatic ring. This compound belongs to the class of Schiff base analogs, which are widely studied for their roles in coordination chemistry, pharmaceutical intermediates, and bioactive molecule synthesis.
Preparation Methods
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can be synthesized through several methods:
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Synthetic Routes
Oximation Reaction: The most common method involves the reaction of 1-(3,4-dimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. [ \text{C}_6\text{H}_4(\text{CH}_3)_2\text{COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{C=NOH} + \text{H}_2\text{O} + \text{NaCl} ]
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Industrial Production Methods
- Industrially, the synthesis of 1-(3,4-dimethylphenyl)ethanone oxime follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions:
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Oxidation
- Oxidation of the oxime group can lead to the formation of nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction
- Reduction of the oxime can yield the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution
- The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. For example, treatment with acyl chlorides can convert the oxime into an amide.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of hydroxylamines, including N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that hydroxylamine derivatives could act as inhibitors of specific kinases involved in cancer progression, leading to reduced cell viability in breast and prostate cancer models .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of hydroxylamines. For example, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative damage, which is crucial for conditions like Alzheimer's disease. In vivo studies indicated a reduction in neuroinflammation and improved cognitive function when administered to animal models .
Synthetic Organic Chemistry Applications
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It is employed in the formation of various nitrogen-containing heterocycles through reactions such as cyclization and condensation. For example, its application in synthesizing substituted pyrazoles has been documented, where it acts as a precursor for more complex structures .
Catalytic Role
In catalytic reactions, this compound has been used to facilitate the formation of C–N bonds. This is particularly relevant in the development of pharmaceuticals where amine functionalities are critical. Studies indicate that using this compound can enhance reaction yields and selectivity when applied under optimized conditions .
Material Science Applications
Polymer Chemistry
The incorporation of hydroxylamines into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties. This compound can be utilized as a cross-linking agent in polymer formulations, leading to improved stability and durability against environmental factors .
Sensors and Detection Systems
Recent advancements have also seen the application of hydroxylamines in sensor technology. This compound-based sensors have been developed for detecting toxic substances and pollutants due to their ability to form stable complexes with metal ions . These sensors demonstrate high sensitivity and selectivity for specific analytes.
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
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Medicinal Chemistry | Anticancer agents | Inhibition of tumor cell proliferation |
Antioxidant formulations | Effective free radical scavenging | |
Neuroprotection | Reduced neuroinflammation | |
Synthetic Organic Chemistry | Reagent for heterocycle synthesis | Enhanced yields in nitrogen-containing compounds |
Catalytic role in C–N bond formation | Improved selectivity and efficiency | |
Material Science | Cross-linking agent in polymers | Enhanced thermal/mechanical properties |
Sensor technology | High sensitivity for toxic substance detection |
Case Studies
- Study on Anticancer Activity : A comprehensive study evaluated the effects of various hydroxylamine derivatives on cancer cell lines. Results indicated that modifications to the phenyl group significantly influenced anticancer activity.
- Neuroprotective Mechanism Investigation : Research focused on the neuroprotective mechanisms of hydroxylamines revealed that they modulate oxidative stress pathways effectively.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)ethanone oxime involves its interaction with molecular targets and pathways:
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Molecular Targets
- The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes.
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Pathways Involved
- In the context of enzyme inhibition, oximes can bind to the active site of enzymes, preventing substrate binding and catalysis. This mechanism is particularly relevant in the reactivation of acetylcholinesterase inhibited by organophosphates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: N-[1-(2-Aminophenyl)ethylidene]hydroxylamine (CAS 4964-49-2)
Key Differences :
- Substituent Position and Type: The target compound features 3,4-dimethyl groups on the phenyl ring, whereas its structural isomer (CAS 4964-49-2) has a 2-amino group on the phenyl ring .
- Reactivity: The electron-donating methyl groups in the target compound may enhance aromatic stability and reduce electrophilic substitution reactivity compared to the electron-rich 2-aminophenyl analog.
- Applications: While the 2-aminophenyl derivative is used in coordination chemistry (e.g., metal-ligand complexes), the 3,4-dimethyl variant’s steric hindrance may favor applications in selective organic synthesis or polymer precursors.
Aromatic Amine Derivatives: (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine
Structural Contrast :
- Functional Groups : The target compound contains a hydroxylamine group, while (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine (CAS 134430-93-6) features a phenylethylamine backbone with methoxy substituents .
- Biological Activity : Phenylethylamine derivatives are often bioactive (e.g., neurotransmitters or precursors), whereas hydroxylamine derivatives may exhibit redox activity or serve as radical scavengers.
Piperidine Analogs: Ethyl 4-ANPP Hydrochloride
Structural Divergence :
- Core Structure : Ethyl 4-ANPP (Despropionyl fentanyl hydrochloride) is a piperidine-based opioid precursor , whereas the target compound is an aromatic hydroxylamine.
- Applications : Ethyl 4-ANPP is used in forensic analysis due to its structural similarity to fentanyl, while hydroxylamine derivatives are more relevant in polymer chemistry or catalysis.
Stability and Handling :
- Ethyl 4-ANPP is stable at -20°C for ≥5 years . Hydroxylamines like the target compound may require inert storage conditions to prevent decomposition.
Biological Activity
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to an ethylidene moiety with a 3,4-dimethylphenyl substituent. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interaction with various enzymes and receptors. Hydroxylamines are known to participate in redox reactions and can act as nucleophiles, potentially modulating oxidative stress pathways in cells.
Antioxidant Activity
Research indicates that hydroxylamine derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of Hydroxylamine Derivatives
Anticancer Potential
Studies have shown that certain hydroxylamine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In a study investigating the effects of hydroxylamine derivatives on cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to inhibit tumor growth was attributed to its influence on apoptotic pathways and cell cycle regulation.
In Vitro Studies
In vitro experiments have highlighted the compound's potential as an anticancer agent. For instance, it was found to significantly reduce cell viability in various tumor cell lines while exhibiting low toxicity toward normal cells.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of this compound. Preliminary results suggest that it may effectively reduce tumor size and improve survival rates in treated subjects.
Table 2: Summary of In Vivo Studies
Q & A
Q. Basic: What are the standard synthetic routes for N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine, and how can reaction conditions be optimized for purity?
The synthesis typically involves condensing 3,4-dimethylacetophenone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux (60–70°C). Key steps include:
- Stoichiometric control : A 1:1 molar ratio of ketone to hydroxylamine ensures minimal side products like over-oximated species.
- Temperature modulation : Maintaining 65°C prevents thermal degradation of the oxime group while ensuring complete conversion .
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. For analytical-grade material, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Basic: How can the structural configuration of this oxime derivative be validated experimentally?
Crystallographic tools like single-crystal X-ray diffraction (SC-XRD) are critical. Methodological steps include:
- Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C produces diffraction-quality crystals.
- Data collection : Use a synchrotron or Cu-Kα radiation source (λ = 1.5418 Å) with detectors like DECTRIS PILATUS3.
- Refinement : Software suites like SHELXL (for small molecules) or OLEX2 (for visualization) refine bond lengths and angles, confirming the (E)-configuration of the oxime group .
Q. Advanced: How do electronic and steric effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in coordination chemistry?
The electron-donating methyl groups enhance the aromatic ring’s electron density, increasing the oxime’s nucleophilicity. This facilitates:
- Metal coordination : The oxime’s N–O group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with distorted octahedral geometries.
- Steric hindrance : The 3,4-dimethyl substitution restricts axial ligand binding, favoring monodentate over bidentate coordination. DFT calculations (B3LYP/6-31G*) corroborate these effects .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data, such as IC₅₀ variability in enzyme inhibition assays?
Discrepancies often arise from assay conditions. Key variables to standardize include:
- pH sensitivity : The oxime’s redox activity is pH-dependent; maintain pH 7.4 (physiological buffer) for consistency.
- Solvent effects : Use DMSO concentrations <1% to avoid protein denaturation.
- Positive controls : Compare with rutin or aminoguanidine to normalize inter-lab variability. For example, IC₅₀ values ranging from 25–57 µM in antiglycation studies reflect differences in incubation time (24–72 hours) and BSA concentration .
Q. Advanced: What strategies improve yield and scalability in multi-gram syntheses of this compound?
- Flow chemistry : Continuous reactors (e.g., Corning AFR) enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours.
- Catalytic acceleration : Add 0.5 mol% p-toluenesulfonic acid (PTSA) to achieve >90% conversion at 50°C.
- Green solvents : Switch to 2-MeTHF (recyclable, low toxicity) without compromising yield .
Q. Advanced: How does this compound compare to analogs like N-[1-(3-trifluoromethylphenyl)ethylidene]hydroxylamine in biological assays?
- Electron-withdrawing vs. donating groups : The trifluoromethyl group (CF₃) in the analog increases electrophilicity, enhancing covalent binding to thiol-containing enzymes (e.g., glutathione reductase).
- LogP differences : The 3,4-dimethyl derivative has a lower logP (2.1 vs. 2.9), improving aqueous solubility but reducing membrane permeability.
- Bioactivity : The dimethyl analog shows superior antiglycation activity (IC₅₀ = 57 µM vs. 120 µM for CF₃), attributed to stronger hydrogen bonding with protein carbonyl groups .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)9(3)11-12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZFANMLYZGRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404833 | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-69-5 | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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